molecular formula C13H17N5O2 B2664286 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate CAS No. 736164-79-7

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate

Cat. No. B2664286
CAS RN: 736164-79-7
M. Wt: 275.312
InChI Key: GEVAAOTYYWRHOE-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It is a complex organic molecule that has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the formation of pyrazol-3-one substrates . The yield of the synthesis process can vary, but in one instance, a yield of 62% was reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a piperidine ring via a carboxylate ester linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to various products. For instance, it can undergo reactions to form new pyrazolo[3,4-d]pyrimidine derivatives . The exact reaction pathways can depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its exact structure and the conditions under which it is studied. For instance, it has been described as a yellow liquid in one study .

Scientific Research Applications

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, closely related to "ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate", plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, one of the possible isomers, has been a subject of intensive investigation. These scaffolds are synthesized using a variety of hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts, highlighting their wide applicability and the challenges associated with their structural complexity. This review focuses on the application of these catalysts for synthesizing pyranopyrimidine scaffolds, offering insights into their mechanism, recyclability, and broader catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related structures, serve as a building block for drug-like candidates, displaying a wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds have attracted significant attention, with many lead compounds derived for various disease targets. This review provides an extensive overview of synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, underlining the potential for further exploration in drug development (Cherukupalli et al., 2017).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-d]pyrimidin, are known for their versatility as synthetic intermediates and their biological importance. These compounds are pivotal in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. This review emphasizes the synthesis, chemistry, and potential of heterocyclic N-oxide derivatives in organic synthesis, catalysis, and drug applications, highlighting their importance in recent advanced chemistry and drug development investigations (Li et al., 2019).

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is known to exhibit promising pharmacological properties. For example, it has been shown to have anti-proliferative and antitumor activity .

properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAAOTYYWRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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